molecular formula C18H18FNO6 B10953356 Methyl 3-{[(4-fluorophenoxy)acetyl]amino}-4-[hydroxy(methoxy)methyl]benzoate

Methyl 3-{[(4-fluorophenoxy)acetyl]amino}-4-[hydroxy(methoxy)methyl]benzoate

Cat. No.: B10953356
M. Wt: 363.3 g/mol
InChI Key: QMUXDSAXSYBNOX-UHFFFAOYSA-N
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Description

This compound features a benzoate core with multiple functional groups, including a fluorophenoxy group, an acetamido group, and a hydroxy(methoxy)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-4-[HYDROXY(METHOXY)METHYL]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-fluorophenoxyacetic acid: This can be achieved through the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the acetamido intermediate: The 4-fluorophenoxyacetic acid is then reacted with acetic anhydride and ammonia to form the acetamido intermediate.

    Coupling with methyl 3-amino-4-hydroxybenzoate: The acetamido intermediate is coupled with methyl 3-amino-4-hydroxybenzoate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-4-[HYDROXY(METHOXY)METHYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy(methoxy)methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamido group can be reduced to form amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-4-[HYDROXY(METHOXY)METHYL]BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-4-[HYDROXY(METHOXY)METHYL]BENZOATE involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the acetamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-4-[HYDROXY(METHOXY)METHYL]BENZOATE
  • METHYL 3-{[2-(4-BROMOPHENOXY)ACETYL]AMINO}-4-[HYDROXY(METHOXY)METHYL]BENZOATE
  • METHYL 3-{[2-(4-METHOXYPHENOXY)ACETYL]AMINO}-4-[HYDROXY(METHOXY)METHYL]BENZOATE

Uniqueness

The presence of the fluorophenoxy group in METHYL 3-{[2-(4-FLUOROPHENOXY)ACETYL]AMINO}-4-[HYDROXY(METHOXY)METHYL]BENZOATE imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chloro, bromo, and methoxy analogs.

Properties

Molecular Formula

C18H18FNO6

Molecular Weight

363.3 g/mol

IUPAC Name

methyl 3-[[2-(4-fluorophenoxy)acetyl]amino]-4-[hydroxy(methoxy)methyl]benzoate

InChI

InChI=1S/C18H18FNO6/c1-24-17(22)11-3-8-14(18(23)25-2)15(9-11)20-16(21)10-26-13-6-4-12(19)5-7-13/h3-9,18,23H,10H2,1-2H3,(H,20,21)

InChI Key

QMUXDSAXSYBNOX-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=C(C=C1)C(=O)OC)NC(=O)COC2=CC=C(C=C2)F)O

Origin of Product

United States

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